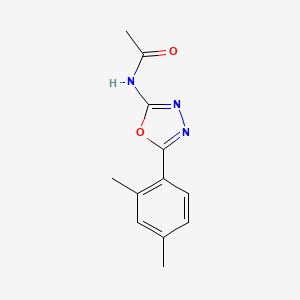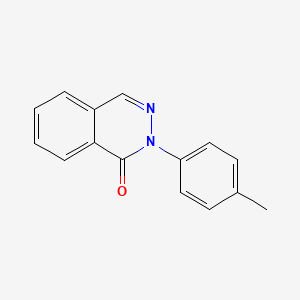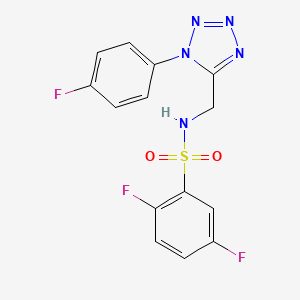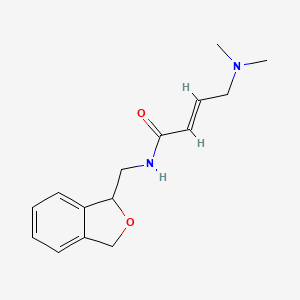![molecular formula C8H15NO3S2 B2986358 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351601-18-7](/img/structure/B2986358.png)
8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a type of spiro compound . Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity .
Synthesis Analysis
A series of compounds based on 1-thia-4,8-diazaspiro [4.5]decan-3-one was synthesized . Their activity as new anti-ulcer agents was investigated in vivo . A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .作用機序
The exact mechanism of action of 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. Inhibition of matrix metalloproteinases can prevent the invasion and metastasis of cancer cells. This compound has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. This compound has also been shown to reduce the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. This compound also has a low toxicity profile, which makes it a safe compound to work with. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane research. One direction is to further explore its anti-inflammatory effects and potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a cancer therapy, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of 8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane was first reported by H. G. Viehe in 1981. The synthesis involves the reaction of 2-aminoethanethiol with 1,4-dichlorobutane to form a spirocyclic intermediate, which is then reacted with dimethyl sulfoxide to form this compound. The yield of this compound is approximately 60%, and the compound can be purified by recrystallization.
科学的研究の応用
8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
8-methylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S2/c1-14(10,11)9-4-2-8(3-5-9)12-6-7-13-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYJYNRRWBCEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)OCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2986276.png)
![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B2986277.png)

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one](/img/structure/B2986284.png)





![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)

![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)
![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)
